AU1235

Description

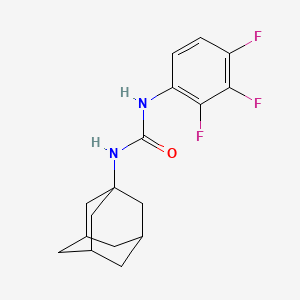

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-3-(2,3,4-trifluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDHHHKUANVSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Adamantyl Urea AU1235: A Potent Inhibitor of Mycolic Acid Transport in Mycobacterium tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of AU1235, a promising adamantyl urea-based inhibitor of Mycobacterium tuberculosis (M. tb). This compound demonstrates significant bactericidal activity, including against multidrug-resistant (MDR) strains, by targeting a critical step in the biosynthesis of the unique and essential mycobacterial cell wall.

Core Mechanism of Action: Targeting the MmpL3 Transporter

The primary target of this compound in M. tb is the Mycobacterial Membrane Protein Large 3 (MmpL3) .[1][2][3][4] MmpL3 is an essential inner membrane transporter that plays a pivotal role in the construction of the mycobacterial cell envelope.[1][5][6]

This compound functions by directly inhibiting the transport activity of MmpL3.[5][7] This transporter is responsible for the translocation of trehalose monomycolates (TMM) from the cytoplasm, where they are synthesized, across the plasma membrane to the periplasmic space.[1][5][6][8][9] Once in the periplasm, mycolic acids from TMM are transferred to their final acceptors, arabinogalactan and other TMM molecules, to form mycolyl-arabinogalactan-peptidoglycan (mAGP) and trehalose dimycolate (TDM), respectively. These molecules are fundamental components of the protective outer membrane of M. tb.

By blocking MmpL3, this compound effectively halts the export of mycolic acids, leading to a significant reduction in the synthesis of TDM and cell wall-bound mycolic acids.[5][6] It is crucial to note that this compound does not inhibit the biosynthesis of mycolic acids themselves but specifically prevents their transport and subsequent incorporation into the cell wall.[5][10] Emerging evidence suggests that this compound, along with other MmpL3 inhibitors, may exert its inhibitory effect by dissipating the proton motive force (PMF) across the mycobacterial inner membrane, which is the energy source for MmpL3's transport function.[7][8][9]

The inhibition of this essential pathway ultimately disrupts the integrity of the cell wall, leading to bacterial death. This targeted mechanism of action explains the compound's potent bactericidal effect against actively replicating M. tb.[5][6]

Quantitative Activity of this compound

The in vitro potency of this compound has been well-characterized against various mycobacterial species and strains.

| Parameter | Organism/Strain | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | M. tuberculosis H37Rv | 0.1 µg/mL (0.3 µM) | [5][10] |

| Minimum Inhibitory Concentration (MIC) | Multidrug-Resistant (MDR) M. tb clinical isolates | Similarly active to susceptible strains | [5][10] |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium smegmatis | 3.2 - 6.4 µg/mL | [5][10] |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium fortuitum | 3.2 - 6.4 µg/mL | [5][10] |

| Bactericidal Activity | M. tb H37Rv (at 5x MIC) | ~2-log reduction in viable CFUs after 5 days | [5][6] |

| Activity against non-replicating M. tb | Anaerobic model | No detectable activity | [5][10] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to elucidate it.

Caption: Mechanism of this compound action targeting the MmpL3 transporter.

Caption: Experimental workflow for target identification and MoA of this compound.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to determine the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against M. tb and other mycobacteria is typically determined using a broth microdilution method.

-

Bacterial Culture: M. tb H37Rv or other mycobacterial strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in 7H9 broth in a 96-well microplate.

-

Inoculation: A standardized inoculum of mid-log phase mycobacterial culture is added to each well. The final concentration of DMSO is kept constant (e.g., 2%) across all wells.

-

Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days for M. tb).

-

Readout: Bacterial growth inhibition is assessed visually or by using a growth indicator dye such as resazurin. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[5]

Metabolic Labeling to Assess Mycolic Acid Transport

This experiment is designed to specifically investigate the effect of this compound on the synthesis and transport of mycolic acids.

-

Bacterial Culture and Treatment: Log-phase M. tb cultures are treated with different concentrations of this compound (or DMSO as a control) for a specified duration.

-

Radiolabeling: A radiolabeled precursor for fatty acid and mycolic acid biosynthesis, such as [1,2-¹⁴C]acetic acid, is added to the cultures.

-

Incubation: The cultures are incubated for a period to allow for the incorporation of the radiolabel into cellular lipids.

-

Lipid Extraction: Bacterial cells are harvested, and lipids are extracted using a series of organic solvents (e.g., chloroform/methanol mixtures).

-

Lipid Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). Different classes of lipids, including trehalose monomycolate (TMM), trehalose dimycolate (TDM), and cell wall-bound mycolic acid methyl esters (after saponification and derivatization), are identified based on their migration relative to known standards.

-

Detection and Quantification: The radiolabeled lipids on the TLC plate are visualized by autoradiography and quantified. A specific decrease in radiolabeled TDM and cell wall-bound mycolates in this compound-treated cells, with a potential accumulation of TMM, indicates inhibition of mycolic acid transport rather than synthesis.[5][6]

Whole-Genome Sequencing of Resistant Mutants

This genetic approach is used to identify the molecular target of an inhibitor.

-

Selection of Resistant Mutants: A large population of M. tb is plated on solid media (e.g., 7H10 agar) containing a concentration of this compound several times higher than its MIC.

-

Isolation and Verification: Colonies that grow in the presence of the inhibitor are isolated, and their resistance to this compound is confirmed by re-testing the MIC.

-

Genomic DNA Extraction: Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain.

-

Whole-Genome Sequencing: The genomes of the resistant and wild-type strains are sequenced using next-generation sequencing technologies.

-

Comparative Genomics: The genome sequences are compared to identify single nucleotide polymorphisms (SNPs) or other mutations that are present in the resistant mutants but not in the wild-type strain. Mutations consistently found in the mmpL3 gene across independently isolated resistant mutants strongly indicate that MmpL3 is the target of this compound.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

- 9. portlandpress.com [portlandpress.com]

- 10. This compound | Antibacterial | TargetMol [targetmol.com]

The Central Role of MmpL3 in Mycobacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The mycobacterial cell wall is a complex and formidable barrier, essential for the survival and pathogenesis of significant human pathogens, most notably Mycobacterium tuberculosis. A critical component of this intricate structure is mycolic acid, a very long-chain fatty acid that is a hallmark of mycobacteria. The transport of mycolic acid precursors from their site of synthesis in the cytoplasm to the periplasmic space is a crucial step in cell wall biogenesis. This process is mediated by the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential inner membrane transporter. This technical guide provides an in-depth exploration of the multifaceted role of MmpL3 in mycobacterial cell wall synthesis, its mechanism of action, its significance as a major drug target, and detailed methodologies for its study.

MmpL3: An Essential Transporter in Mycobacterial Physiology

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, which are known for their role in the efflux of a wide range of substrates.[1][2] In mycobacteria, MmpL3 is indispensable for viability, playing a singular and non-redundant role in the transport of trehalose monomycolate (TMM), the primary precursor of mycolic acids.[1][3] Depletion or inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm and a halt in the synthesis of mature mycolic acid-containing structures in the outer membrane, such as trehalose dimycolate (TDM) and mycolyl-arabinogalactan-peptidoglycan (mAGP), ultimately resulting in bacterial cell death.[3] This essentiality underscores its prominence as a highly attractive target for the development of novel anti-tubercular agents.[4]

Structural Overview

Structural studies have revealed that MmpL3 consists of 12 transmembrane helices (TMHs) and two large periplasmic domains.[5][6][7] While some studies suggest that MmpL3 functions as a monomer, others propose a homotrimeric quaternary structure, similar to other RND transporters.[5][6] The transport process is energized by the proton motive force (PMF), with MmpL3 acting as a proton-substrate antiporter.[8][9]

The MmpL3-Mediated TMM Transport Pathway

The transport of TMM by MmpL3 is a critical juncture in the mycolic acid biosynthetic pathway. Mycolic acids are first synthesized in the cytoplasm and esterified to a trehalose sugar, forming TMM. MmpL3 then facilitates the translocation of TMM across the inner membrane to the periplasmic space. Once in the periplasm, the mycolic acid moiety of TMM is transferred to its final destinations by the antigen 85 complex, either to another TMM molecule to form TDM or to the arabinogalactan to form the mAGP complex.

Quantitative Data on MmpL3 Function

The interaction of MmpL3 with its substrates and inhibitors has been quantified in several studies, providing valuable data for drug development efforts.

Substrate Binding Affinity

Native mass spectrometry has been employed to determine the dissociation constants (Kd) of MmpL3 for its primary substrate, TMM, and other lipids.

| Substrate | M. smegmatis MmpL3 Kd (μM) | Reference |

| Trehalose Monomycolate (TMM) | 3.7 ± 1.3 | |

| Phosphatidylethanolamine (PE) | 19.5 ± 6.3 | [1] |

Table 1: Binding affinities of MmpL3 for its substrates.

Inhibitor Potency

A wide range of chemically diverse small molecules have been identified as MmpL3 inhibitors. The minimum inhibitory concentrations (MICs) of these compounds against M. tuberculosis highlight their potent anti-mycobacterial activity.

| Inhibitor | Chemical Class | MIC against M. tuberculosis H37Rv (μM) | Reference(s) |

| SQ109 | Ethylenediamine | 2.36 | [6] |

| AU1235 | Adamantyl Urea | 0.48 | [6] |

| BM212 | 1,5-Diarylpyrrole | 3.76 | [6] |

| NITD-304 | Indolecarboxamide | 0.02 | [6] |

| NITD-349 | Indolecarboxamide | 0.05 | [6] |

| THPP1 | Tetrahydropyrazolopyrimidine | 13.44 | [6] |

| ICA-38 | Indolecarboxamide | 0.16 | |

| ICA-4 | Indolecarboxamide | 4 (against C. glutamicum LY109) | [9] |

| ICA-21 | Indolecarboxamide | 32 (against C. glutamicum LY109) | [9] |

| PC-88 | Pyrrole Carboxamide | Active at micromolar concentrations | [9] |

Table 2: Minimum Inhibitory Concentrations (MICs) of various MmpL3 inhibitors.

Experimental Protocols for Studying MmpL3 Function

Two key experimental systems have been instrumental in elucidating the function of MmpL3: the mycobacterial spheroplast assay for monitoring TMM flipping and the proteoliposome-based assay for measuring proton translocation.

Mycobacterial Spheroplast TMM Flippase Assay

This assay directly assesses the ability of MmpL3 to translocate TMM across the inner membrane in a cellular context devoid of the outer cell wall layers.

Detailed Methodology:

-

Spheroplast Formation:

-

Grow M. smegmatis cells to mid-log phase.

-

Harvest cells and wash with a sucrose-magnesium-maleate (SMM) buffer.

-

Resuspend cells in TSB-SMM buffer and treat with glycine (final concentration 1.2% w/v) and lysozyme (final concentration 50 µg/mL).[1]

-

Incubate at 37°C with shaking for 20-24 hours to allow for spheroplast formation.[1]

-

Wash the resulting spheroplasts with SMM buffer and filter to remove cell clumps.[1]

-

-

Metabolic Labeling and TMM Flipping Assessment:

-

Method A: Radiolabeling:

-

Incubate spheroplasts with sodium [1-¹⁴C]-acetate to radiolabel lipids, including TMM.[1]

-

To assess surface-exposed TMM, treat a subset of spheroplasts with purified LysB, a lipase that degrades TMM in the outer leaflet of the inner membrane.

-

-

Method B: Azido-Trehalose Labeling:

-

-

Lipid Extraction and Analysis:

-

Extract total lipids from the spheroplasts using a chloroform:methanol:water (1:2:0.8) single-phase extraction method.[1]

-

Separate the extracted lipids by thin-layer chromatography (TLC) using a hexane:ethyl acetate (95:5) solvent system.[1]

-

Visualize radiolabeled lipids by phosphor imaging or fluorescently labeled lipids by fluorescence microscopy.[1][6]

-

-

Inhibitor Studies:

-

To test the effect of MmpL3 inhibitors, pre-incubate the spheroplasts with the compound of interest before adding the metabolic label.[1]

-

MmpL3 Proteoliposome Proton Translocation Assay

This in vitro assay reconstitutes purified MmpL3 into artificial lipid vesicles (proteoliposomes) to directly measure its proton translocation activity.

Detailed Methodology:

-

MmpL3 Purification:

-

Proteoliposome Reconstitution:

-

Prepare liposomes from a defined lipid mixture (e.g., E. coli polar lipids).

-

Reconstitute purified MmpL3 into the liposomes in the presence of the pH-sensitive fluorescent probe pyranine at a neutral pH (e.g., 7.0).[5]

-

Remove unincorporated protein and excess pyranine by methods such as size-exclusion chromatography.

-

-

Proton Translocation Measurement:

-

Establish a proton gradient across the proteoliposome membrane by rapidly diluting the proteoliposomes into a buffer of a different pH (e.g., acidic pH 6.0 for proton influx or basic pH 8.0 for proton efflux).[5]

-

Monitor the change in pyranine fluorescence over time using a fluorometer (excitation ~455 nm, emission ~509 nm).[5] A decrease in fluorescence indicates proton influx (acidification of the liposome interior), while an increase indicates proton efflux.

-

-

Modulation of Activity:

-

To investigate the effect of substrates, include TMM analogs in the assay.

-

To assess inhibition, pre-incubate the proteoliposomes with the inhibitor before establishing the pH gradient.[5]

-

Conclusion and Future Directions

MmpL3 stands as a linchpin in the intricate process of mycobacterial cell wall synthesis. Its essential role in transporting mycolic acid precursors makes it a highly vulnerable and attractive target for the development of new anti-tubercular drugs. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of MmpL3 function and the discovery and characterization of novel inhibitors. Future research will likely focus on further elucidating the precise molecular mechanism of TMM transport, the potential role of MmpL3 in transporting other lipid species, and the development of next-generation inhibitors that can overcome potential resistance mechanisms. A deeper understanding of MmpL3 will undoubtedly pave the way for innovative therapeutic strategies to combat tuberculosis and other mycobacterial diseases.

References

- 1. biorxiv.org [biorxiv.org]

- 2. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]

- 3. researchgate.net [researchgate.net]

- 4. MmpL3 is the flippase for mycolic acids in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Allosteric coupling of substrate binding and proton translocation in MmpL3 transporter from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proton transfer activity of the reconstituted Mycobacterium tuberculosis MmpL3 is modulated by substrate mimics and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Chemical Structure of AU1235

This technical guide provides a comprehensive overview of the adamantyl urea compound AU1235, a potent inhibitor of Mycobacterium tuberculosis. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, chemical properties, mechanism of action, and the experimental protocols used for its characterization.

Discovery and Chemical Profile

This compound was identified through phenotypic screening of a chemical library for compounds with bactericidal activity against Mycobacterium tuberculosis H37Rv.[1][2] It belongs to the adamantyl urea class of compounds and is chemically defined as 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea.[1][2]

Chemical Structure:

-

Systematic Name: 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea

Mechanism of Action: Inhibition of Mycolic Acid Transport

This compound exerts its potent antimycobacterial effect by targeting the essential inner membrane transporter MmpL3.[4][5][6] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm to the periplasmic space.[4][6][7] Mycolic acids are crucial components of the mycobacterial cell wall, providing a protective barrier and contributing to the virulence of the pathogen.[1][5]

By inhibiting MmpL3, this compound effectively blocks the transport of TMM, leading to a halt in the synthesis of the mycolic acid layer of the cell wall.[1][3] This disruption of cell wall biosynthesis is bactericidal to actively replicating Mycobacterium tuberculosis.[1][2] Notably, this compound does not inhibit the biosynthesis of mycolic acids themselves but specifically targets their transport.[3] Spontaneous resistant mutants to this compound have shown mutations in the mmpL3 gene, further confirming it as the primary target.[1]

Quantitative Data

The antimycobacterial activity of this compound has been quantified against various mycobacterial species and strains, including multidrug-resistant (MDR) isolates of M. tuberculosis. The minimum inhibitory concentration (MIC) is a key metric for its potency.

| Strain/Species | Resistance Profile | MIC (µg/mL) | MIC (µM) |

| Mycobacterium tuberculosis H37Rv | Drug-susceptible | 0.1 | 0.3 |

| MDR Clinical Isolates of M. tuberculosis | Resistant to isoniazid, rifampicin, pyrazinamide, streptomycin, fluoroquinolones, and/or ethambutol | ~0.1 | ~0.3 |

| Mycobacterium bovis BCG | - | ~0.1 | ~0.3 |

| Mycobacterium smegmatis | - | 3.2 - 6.4 | - |

| Mycobacterium fortuitum | - | 3.2 - 6.4 | - |

Data compiled from multiple sources.[1][3][6][8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for a standard broth microdilution MIC assay for Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis strain of interest

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator at 37°C

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the M. tuberculosis strain in 7H9-OADC-Tween 80 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-2 x 10⁷ CFU/mL.

-

Dilute the adjusted suspension 1:20 in fresh 7H9-OADC-Tween 80 broth to obtain a final inoculum of 5 x 10⁵ CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in 7H9-OADC-Tween 80 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should typically span from 64 µg/mL to 0.06 µg/mL.

-

Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control (sterility control).

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilutions and the positive control well. The final volume in these wells will be 200 µL.

-

Do not add bacteria to the negative control well.

-

-

Incubation:

-

Seal the microtiter plate with a breathable membrane or place it in a secondary container to prevent evaporation and contamination.

-

Incubate the plate at 37°C for 7-14 days.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that results in a complete inhibition of visible bacterial growth. This can be assessed visually or by using a growth indicator such as resazurin.

-

Metabolic Labeling to Assess Mycolic Acid Transport

This protocol describes a standard metabolic labeling experiment to investigate the effect of this compound on mycolic acid transport in Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis strain of interest

-

Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80

-

This compound

-

[¹⁴C]-acetic acid (radiolabeled precursor)

-

Solvents for lipid extraction (e.g., chloroform/methanol mixture)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Phosphorimager or autoradiography film

Procedure:

-

Bacterial Culture and Treatment:

-

Grow M. tuberculosis in 7H9-OADC-Tween 80 broth to mid-log phase.

-

Aliquot the culture into several flasks. Treat the cultures with varying concentrations of this compound (e.g., 0.5x, 1x, 5x MIC). Include an untreated control.

-

Incubate the cultures for a defined period (e.g., 24 hours) at 37°C.

-

-

Radiolabeling:

-

Add [¹⁴C]-acetic acid to each culture flask. Acetic acid serves as a precursor for fatty acid and mycolic acid biosynthesis.

-

Continue to incubate the cultures for an additional period (e.g., 8-24 hours) to allow for the incorporation of the radiolabel.

-

-

Lipid Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellets with a suitable buffer to remove unincorporated radiolabel.

-

Extract the total lipids from the cell pellets using a mixture of chloroform and methanol (e.g., 2:1 v/v).

-

-

Analysis of Lipids by TLC:

-

Spot the extracted lipid samples onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the different lipid species (e.g., trehalose dimycolate (TDM) and trehalose monomycolate (TMM)).

-

Dry the TLC plate.

-

-

Detection and Quantification:

-

Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

-

Quantify the intensity of the spots corresponding to TMM and TDM. A hallmark of MmpL3 inhibition is the accumulation of TMM and a decrease in TDM.

-

Visualizations

Mycolic Acid Transport Pathway and Inhibition by this compound

Caption: Mycolic acid transport pathway in M. tuberculosis and the inhibitory action of this compound on the MmpL3 transporter.

Experimental Workflow for Antibacterial Drug Discovery and Characterization

References

- 1. pnas.org [pnas.org]

- 2. Mycobacterium tuberculosis Proteins Involved in Mycolic Acid Synthesis and Transport Localize Dynamically to the Old Growing Pole and Septum | PLOS One [journals.plos.org]

- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

- 8. This compound | Antibacterial | TargetMol [targetmol.com]

AU1235: A Technical Guide on a Novel Anti-Tuberculosis Drug Candidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel anti-TB agents with new mechanisms of action. AU1235, a urea derivative identified as 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea, has emerged as a promising preclinical candidate. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, in vitro efficacy, and the available experimental data. It is intended to serve as a resource for researchers and drug development professionals engaged in the fight against tuberculosis.

Introduction

This compound is a potent small molecule inhibitor of M. tuberculosis growth. It demonstrates significant bactericidal activity against both drug-susceptible and multidrug-resistant clinical isolates of M.tb[1]. A key feature of this compound is its novel mechanism of action, which differentiates it from currently used anti-TB drugs, suggesting a lack of cross-resistance[1]. This guide summarizes the current knowledge on this compound, focusing on its core scientific and technical attributes.

Mechanism of Action: Targeting MmpL3

This compound exerts its anti-tuberculosis effect by specifically targeting the Mycobacterium tuberculosis protein MmpL3[2][3]. MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasm[3][4]. Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 by this compound disrupts the mycolic acid transport pathway, preventing the incorporation of mycolic acids into the cell wall[1]. This disruption of cell wall biosynthesis ultimately leads to bacterial cell death[1]. The proposed mechanism of action at the molecular level, supported by the co-crystal structure of this compound with MmpL3, involves the binding of this compound within the transmembrane domain of MmpL3. This binding is thought to interfere with the proton motive force (PMF) that drives the transport activity of MmpL3[5][6].

Signaling Pathway of MmpL3 Inhibition by this compound

In Vitro Efficacy

This compound has demonstrated potent in vitro activity against M. tuberculosis. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined for various strains.

Quantitative In Vitro Activity Data

| Strain | Resistance Profile | MIC (µg/mL) | MIC (µM) | MBC (µg/mL) | Reference |

| M.tb H37Rv | Drug-Susceptible | 0.1 | 0.3 | 0.1 | [1] |

| M.tb Clinical Isolate 1 | MDR (INH, RIF, PZA, STR, FQ, EMB) | 0.1 | 0.3 | N/A | [1] |

| M.tb Clinical Isolate 2 | MDR (INH, RIF, PZA) | 0.1 | 0.3 | N/A | [1] |

| M. smegmatis | N/A | 3.2 - 6.4 | N/A | N/A | [3][7] |

| M. fortuitum | N/A | 3.2 - 6.4 | N/A | N/A | [3][7] |

INH: Isoniazid, RIF: Rifampicin, PZA: Pyrazinamide, STR: Streptomycin, FQ: Fluoroquinolones, EMB: Ethambutol, N/A: Not Available

The bactericidal activity of this compound is reported to be time-dependent rather than concentration-dependent[7][8]. Exposure of log-phase M. tuberculosis H37Rv to this compound at 5 times its MIC resulted in a 2-log reduction in viable colony-forming units (CFUs) after 5 days[8]. Importantly, this compound shows no detectable activity against non-replicating M.tb in an anaerobic model, suggesting it targets a biosynthetic pathway essential for active bacterial multiplication[7][8].

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited in the literature are outlined below.

Minimum Inhibitory Concentration (MIC) Determination

A standard broth microdilution method is used to determine the MIC of this compound against M. tuberculosis.

Workflow for MIC Determination

References

- 1. Quantitative structure-activity relationship studies on nitrofuranyl anti-tubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]

- 6. 2D-QSAR model development and analysis on variant groups of anti-tuberculosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

In Vitro Activity of AU1235 Against Multidrug-Resistant Mycobacterium tuberculosis Strains: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of AU1235, a potent adamantyl urea compound, against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB). This compound demonstrates significant bactericidal effects by targeting a novel biological pathway essential for the viability of M. tuberculosis, positioning it as a promising candidate for further drug development in the fight against tuberculosis.

Core Findings: Potent Activity Against Drug-Resistant Strains

This compound exhibits potent bactericidal activity against M. tuberculosis, including clinical isolates resistant to multiple first- and second-line anti-TB drugs.[1] Its novel mechanism of action circumvents existing resistance pathways, indicating a lack of cross-resistance with current therapeutics.[1]

Quantitative Analysis of In Vitro Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro efficacy. The following table summarizes the MIC values of this compound against various M. tuberculosis strains.

| Strain | Resistance Profile | This compound MIC (μg/mL) | This compound MIC (μM) |

| H37Rv | Drug-Susceptible | 0.1 | 0.3 |

| MDR Clinical Isolate 1 | Isoniazid, Rifampicin, Pyrazinamide Resistant | 0.1 | 0.3 |

| MDR Clinical Isolate 2 | Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant | 0.1 | 0.3 |

| M. bovis BCG | - | 0.1 | 0.3 |

| M. smegmatis | - | 3.2 | - |

| M. fortuitum | - | 6.4 | - |

Data compiled from studies demonstrating the consistent activity of this compound across drug-resistant phenotypes.[1]

Mechanism of Action: Inhibition of Mycolic Acid Transport

This compound functions by specifically inhibiting MmpL3, an essential inner membrane transporter in Mycobacterium tuberculosis.[1][2] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial cell wall and outer membrane components like trehalose dimycolate (TDM).[1][3] By binding to MmpL3, this compound abolishes the transport of these mycolic acid-containing molecules, leading to a disruption of cell wall biosynthesis and subsequent cell death.[1][3] This targeted action is highly specific to mycobacteria.[1]

Experimental Protocols

The following section details a generalized protocol for determining the in vitro susceptibility of MDR-TB strains to this compound using a broth microdilution method. This method is based on established techniques for mycobacterial drug susceptibility testing.[1][4][5]

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

-

This compound stock solution (e.g., 10 mg/mL in DMSO).[2]

-

M. tuberculosis isolates (drug-susceptible and MDR strains).

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

-

Sterile 96-well microplates.

-

Dimethyl sulfoxide (DMSO).

-

Incubator (37°C).

-

Spectrophotometer or resazurin-based indicator for viability assessment.

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture M. tuberculosis strains in 7H9 broth until mid-log phase (OD600 of 0.4-0.8).

-

Adjust the bacterial suspension to a McFarland standard of 0.5 (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the adjusted suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1.5 x 10^6 CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

-

Ensure the final DMSO concentration in all wells, including the drug-free control, is consistent and non-inhibitory (e.g., ≤1%).[1]

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the this compound dilutions and control wells (growth control without drug, sterility control without bacteria).

-

Seal the microplates and incubate at 37°C for 7-14 days.

-

-

MIC Determination:

-

After incubation, assess bacterial growth. This can be done visually, by measuring the optical density at 600 nm, or by adding a viability indicator like resazurin.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

-

Conclusion

This compound demonstrates potent and specific in vitro activity against a range of M. tuberculosis strains, including those resistant to multiple existing drugs. Its novel mechanism of action, targeting the essential MmpL3 transporter, makes it a valuable lead compound for the development of new anti-tuberculosis therapies. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other MmpL3 inhibitors.

References

- 1. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. portlandpress.com [portlandpress.com]

- 4. Multidrug-resistant tuberculosis drug susceptibility and molecular diagnostic testing: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]

The Specific Inhibitory Effect of AU1235 on Mycolic Acid Transport: A Technical Guide

Executive Summary: AU1235 is a potent, bactericidal adamantyl urea compound with a highly specific mechanism of action against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. It functions by directly inhibiting the MmpL3 transporter, a crucial protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall. This inhibition disrupts the mycolic acid transport pathway, leading to the accumulation of TMM within the cytoplasm and preventing the formation of the outer mycomembrane, ultimately resulting in cell death. Its efficacy against multidrug-resistant (MDR) strains and its novel target make this compound a significant compound in the development of new anti-tubercular therapeutics.

Introduction to Mycolic Acid Transport in Mycobacterium tuberculosis

The cell envelope of Mycobacterium tuberculosis is a complex and unique structure, critical for its survival, virulence, and intrinsic resistance to many antibiotics. A defining feature of this envelope is the mycomembrane, an outer bilayer composed of very-long-chain (C60-C90) α-alkyl, β-hydroxy fatty acids known as mycolic acids. These lipids are covalently linked to an underlying arabinogalactan-peptidoglycan layer and are also found in non-covalently attached glycolipids, such as trehalose dimycolate (TDM), also known as cord factor.

The biosynthesis of this essential barrier is a multi-step process:

-

Mycolic acids are synthesized in the cytoplasm.

-

They are then esterified to a trehalose sugar molecule, forming trehalose monomycolate (TMM).

-

TMM is then translocated across the inner cytoplasmic membrane into the periplasmic space. This critical transport step is mediated by the Mycobacterial membrane protein Large 3 (MmpL3), a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.

-

In the periplasm, the mycolyl group from TMM is transferred by the Antigen 85 complex to either the arabinogalactan or another TMM molecule to form TDM, completing the mycomembrane structure.

Given its essential role, the MmpL3 transporter is a highly attractive target for novel anti-tubercular drugs.

This compound: A Specific Inhibitor of the MmpL3 Transporter

This compound is an adamantyl urea compound identified through whole-cell screening as a potent inhibitor of M. tb. It exhibits high specificity for mycobacteria and is notably active against clinical MDR isolates, showing no cross-resistance with current anti-TB drugs like isoniazid or rifampicin. This specificity suggested a novel mechanism of action, which was subsequently confirmed to be the direct inhibition of MmpL3.

Mechanism of Action: Targeted Disruption of TMM Translocation

The primary inhibitory effect of this compound is not on the synthesis of mycolic acids themselves, but on their transport. Metabolic labeling studies have conclusively shown that in the presence of this compound, M. tb cells exhibit a significant, concentration-dependent decrease in the levels of TDM and cell wall-bound mycolic acids. Concurrently, TMM, the substrate of MmpL3, accumulates inside the cell, unable to be exported to the periplasm.

MmpL3 function is dependent on the proton motive force (PMF). While some MmpL3 inhibitors function by dissipating this proton gradient, this compound is believed to bind directly to the transporter. Co-crystal structures have revealed that this compound binds within a transmembrane pocket of MmpL3, disrupting key amino acid residues required for proton translocation and inducing conformational changes that block TMM transport.

Quantitative Analysis of this compound Activity

The potency and bactericidal nature of this compound have been quantified through various microbiological assays. The data underscores its effectiveness against actively replicating bacteria and its specificity for mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Organism / Condition | MIC Value | Reference(s) |

|---|---|---|

| M. tuberculosis H37Rv (replicating) | 0.1 µg/mL (0.3 µM) | |

| M. tuberculosis MDR Isolates | Similar to H37Rv | |

| M. tuberculosis (non-replicating, anaerobic/hypoxic) | >100 µg/mL | |

| M. smegmatis | 3.2 - 6.4 µg/mL | |

| M. fortuitum | 3.2 - 6.4 µg/mL |

| Gram-positive / Gram-negative bacteria | Inactive | |

Table 2: Bactericidal Activity of this compound against M. tb H37Rv

| Treatment Condition | Time | Result | Reference(s) |

|---|---|---|---|

| 5x MIC (0.5 µg/mL) | 5 days | ~2-log reduction in CFU | |

| 10x MIC (1.0 µg/mL) | 7 days | No significant increase in killing vs. 5x MIC |

| 50x MIC (nutrient-starved) | 7 days | Minimal effect (0.7-log reduction in CFU) | |

Key Experimental Protocols

The mechanism of this compound has been elucidated through specific experimental procedures designed to probe the mycobacterial cell wall biosynthesis pathway.

Metabolic Labeling for Mycolic Acid Transport Analysis

This assay directly visualizes the effect of an inhibitor on the synthesis and transport of mycolipids.

-

Culturing: Grow M. tuberculosis or M. smegmatis to mid-log phase in a suitable broth medium (e.g., 7H9-OADC-Tween 80).

-

Treatment: Aliquot the culture and treat with various concentrations of this compound (e.g., 0.5x, 5x, 10x MIC) and a no-drug (DMSO) control.

-

Radiolabeling: Simultaneously add a radiolabeled precursor, such as [1,2-¹⁴C]acetic acid, to all cultures.

-

Incubation: Incubate the cultures for a defined period (e.g., 5-24 hours) at 37°C to allow for incorporation of the radiolabel into lipids.

-

Lipid Extraction: Separate the bacterial cells from the culture supernatant. Extract total lipids from both fractions using a chloroform/methanol solvent mixture.

-

Analysis by TLC: Spot equal amounts of the extracted lipids onto a thin-layer chromatography (TLC) plate. Develop the plate using appropriate solvent systems to separate different lipid species (e.g., TMM, TDM, and other mycolipids).

-

Visualization: Expose the TLC plate to a phosphor screen and visualize the radiolabeled lipids using a PhosphorImager. Quantify the intensity of the spots corresponding to TMM and TDM to determine the effect of the inhibitor.

Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare serial dilutions of this compound in a 96-well microtiter plate containing mycobacterial growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of M. tuberculosis.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Readout: Add a growth indicator dye, such as resazurin or AlamarBlue. The MIC is the lowest drug concentration that prevents a color change, indicating the inhibition of metabolic activity.

Logical Pathway of Inhibition

The sequence of events from the introduction of this compound to bacterial cell death follows a clear, logical progression centered on the specific disruption of the MmpL3 transporter's function. This targeted action is what distinguishes this compound from compounds that inhibit mycolic acid synthesis itself, such as isoniazid.

Conclusion and Future Directions

This compound represents a powerful tool for studying the mycobacterial cell wall and a promising scaffold for drug development. Its specific inhibition of the MmpL3 transporter validates this protein as a key vulnerability in M. tuberculosis. The compound's potent, bactericidal activity against drug-susceptible and MDR strains highlights its therapeutic potential. Future research will likely focus on optimizing the adamantyl urea scaffold to improve pharmacokinetic properties and in vivo efficacy, paving the way for a new class of anti-tubercular agents that target the essential mycolic acid transport pathway.

An In-depth Technical Guide to the Specificity of AU1235 for Mycobacterial MmpL3

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adamantyl urea compound AU1235, a potent and specific inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize key pathways and workflows.

Introduction: The Critical Role of MmpL3 and the Emergence of this compound

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, essential for the bacterium's survival and pathogenesis. A key component of this envelope is the mycomembrane, an outer membrane composed of mycolic acids. The biosynthesis and transport of these mycolic acids are critical processes and, therefore, attractive targets for new anti-tuberculosis drugs.

MmpL3 (Mycobacterial membrane protein Large 3) is an essential inner membrane transporter that plays a pivotal role in the biogenesis of the mycomembrane.[1][2] It is responsible for the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[1][2][3][4] Once in the periplasm, TMM is used to form trehalose dimycolate (TDM) and to mycolate arabinogalactan, both of which are integral components of the cell wall.[1][2] Given its essentiality, MmpL3 has become a focal point for drug discovery efforts.

This compound, an adamantyl urea compound, was identified through whole-cell phenotypic screening as a potent bactericidal agent against Mtb.[5][6] Subsequent research has validated MmpL3 as its primary target, distinguishing this compound by its high specificity for mycobacteria.[4][7][8]

Mechanism of Action: Direct Inhibition of TMM Transport

This compound exerts its bactericidal effect by inhibiting the essential transport function of MmpL3.[5] Treatment of mycobacteria with this compound leads to the intracellular accumulation of TMM and a corresponding decrease in the levels of TDM and cell wall-bound mycolates.[4][5][8] This indicates that this compound does not inhibit the synthesis of mycolic acids but specifically blocks their transport across the plasma membrane.[8]

Binding Site and Mode of Inhibition: Co-crystal structures of MmpL3 from Mycobacterium smegmatis in complex with this compound have provided atomic-level insights into its mechanism.[9] this compound binds within a hydrophobic pocket located in the center of the 12-helix transmembrane (TM) domain of MmpL3.[1] This binding site is part of the proton translocation channel, and the binding of this compound disrupts two critical Asp-Tyr pairs that are believed to be essential for the proton motive force (PMF)-dependent transport activity of the protein.[9] The adamantane moiety of this compound occupies the lower part of this pocket, engaging in hydrophobic interactions.[10]

Direct vs. Indirect Inhibition Debate: There has been some discussion regarding whether this compound inhibits MmpL3 directly or indirectly by dissipating the PMF, as MmpL transporters are energized by this force.[4][7] Some studies have shown that, like other MmpL3 inhibitors such as SQ109, this compound can collapse the PMF in M. smegmatis.[4] However, other reports indicate that unlike SQ109, this compound does not disrupt the membrane potential in Mtb.[7] The current consensus, supported by co-crystallography and probe displacement assays, leans towards a direct interaction and inhibition mechanism.[9][11] The fact that mutations in the mmpL3 gene confer specific resistance to this compound strongly supports the transporter being its direct target.[5][8]

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of this compound with MmpL3.

Table 1: Binding Affinity of this compound to MmpL3

| Mycobacterial Species | Dissociation Constant (KD) | Reference |

|---|---|---|

| M. smegmatis | 0.29 µM | [1] |

| M. tuberculosis | 0.1322 µM |[1] |

Table 2: In Vitro Inhibitory Activity of this compound

| Strain/Isolate | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| M. tuberculosis H37Rv | 0.1 µg/mL (0.3 µM) | [6] |

| M. bovis BCG | 0.1 - 0.2 µg/mL | [3] |

| Multidrug-Resistant (MDR) Mtb | Active (no cross-resistance) | [3][8] |

| M. smegmatis | 3.2 - 6.4 µg/mL | [3][8] |

| M. fortuitum | 3.2 - 6.4 µg/mL |[8] |

Table 3: Effect of this compound on Mycolic Acid Transport in M. tuberculosis

| Lipid Component | Change in Radioactivity vs. Control (at 10x MIC) | Reference |

|---|---|---|

| Trehalose Monomycolate (TMM) | +318% | [4] |

| Trehalose Dimycolate (TDM) | -84% |[4] |

Table 4: Calculated Binding Free Energy

| Compound | Binding Free Energy (MM/GBSA) | Reference |

|---|

| this compound | -24.30 ± 6.97 kcal/mol |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the specificity of this compound.

A. Minimum Inhibitory Concentration (MIC) Determination

-

Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microplate using 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

-

Inoculation: Inoculate each well with a standardized suspension of mycobacterial cells (e.g., M. tuberculosis H37Rv) to a final density of ~5 x 105 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 7-14 days.

-

Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.[8]

B. Radiolabeling and Lipid Analysis

-

Cell Culture: Grow M. tuberculosis cultures to mid-log phase.

-

Treatment: Treat the cultures with this compound at various multiples of its MIC (e.g., 4x and 10x MIC) for a defined period (e.g., 24 hours). An untreated culture serves as a control.[4]

-

Radiolabeling: Add a radiolabeled precursor, such as [1-¹⁴C]propionate or [1,2-¹⁴C]acetate, to each culture and incubate for an additional 24 hours at 37°C.[4]

-

Lipid Extraction: Harvest the cells, and perform a series of solvent extractions (e.g., chloroform/methanol mixtures) to isolate different lipid fractions from the cell pellet and the cell wall.

-

TLC Analysis: Spot the extracted lipids onto a silica gel thin-layer chromatography (TLC) plate. Develop the plate using an appropriate solvent system (e.g., chloroform:methanol:water; 20:4:0.5).

-

Quantification: Expose the TLC plate to a phosphor screen and quantify the radioactivity in the spots corresponding to TMM and TDM using a PhosphorImager. The results are expressed as a percentage change compared to the untreated control.[4]

C. Resistant Mutant Generation and Whole-Genome Sequencing

-

Selection: Plate a high-density culture of M. tuberculosis H37Rv (~10⁸-10⁹ CFUs) onto 7H11 agar plates containing this compound at a concentration 5-10 times the MIC.

-

Incubation: Incubate the plates for 3-4 weeks at 37°C until resistant colonies appear.

-

Verification: Re-streak individual colonies on both drug-free and drug-containing agar to confirm the resistance phenotype.

-

Genomic DNA Extraction: Isolate genomic DNA from the confirmed resistant mutants and the parent strain.

-

Sequencing: Perform whole-genome sequencing on all isolates.

-

Analysis: Compare the genome sequences of the resistant mutants to the parent strain to identify single nucleotide polymorphisms (SNPs). Mutations consistently found in the mmpL3 gene validate it as the target.[5]

D. Conditional Gene Expression Studies

-

Strain Construction: Construct a mycobacterial strain (e.g., mmpL3-TetON) where the expression of the mmpL3 gene is controlled by an anhydrotetracycline (ATc)-inducible promoter.[12]

-

Modulation of Expression: Grow the strain in media with and without ATc. In the absence of ATc, MmpL3 expression is significantly decreased (hypomorph), while in its presence, expression is normal or overexpressed.[12]

-

Susceptibility Testing: Determine the MIC of this compound against the conditional mutant under both inducing and non-inducing conditions.

-

Interpretation: Increased susceptibility to this compound in the absence of ATc (when MmpL3 is depleted) provides strong evidence that MmpL3 is the target of the compound.[12]

Visualizations: Pathways and Workflows

Caption: MmpL3-mediated transport of TMM across the inner membrane.

Caption: Mechanism of action of this compound on the MmpL3 transporter.

Caption: Experimental workflow for validating MmpL3 as the target of this compound.

Specificity of this compound

A key feature of this compound is its narrow spectrum of activity, which is highly specific to mycobacteria.[7][8] The compound is inactive against a panel of other Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, as well as fungi.[7]

This specificity is rooted in its target. MmpL3 is highly conserved across mycobacteria but functional orthologs are not found in other bacteria.[7] Therefore, inhibitors that specifically target MmpL3, like this compound and indole carboxamides, tend to have a narrow, mycobacteria-specific activity profile.[4][7]

This contrasts with other MmpL3 inhibitors like SQ109 and BM212, which exhibit broad-spectrum activity against various bacteria and fungi that lack mycolic acids.[4][7] This suggests that the latter compounds may have additional targets or a more general mechanism of action, such as a non-specific disruption of the PMF, which can affect a wider range of microorganisms.[4][7] The high specificity of this compound makes it a more refined tool for studying MmpL3 function and a potentially safer lead compound with fewer off-target effects.

Conclusion

This compound is a potent, bactericidal adamantyl urea that specifically targets the essential mycobacterial inner membrane transporter MmpL3. It acts by directly binding to a hydrophobic pocket within the transporter's transmembrane domain, inhibiting the translocation of trehalose monomycolate and thereby halting the synthesis of the mycomembrane. Quantitative data confirms its low micromolar to nanomolar affinity and potent in vitro activity against both drug-sensitive and multidrug-resistant M. tuberculosis. Its high specificity for mycobacteria, validated through extensive genetic and biochemical experimentation, distinguishes it from other broader-spectrum MmpL3 inhibitors. These characteristics establish this compound as a critical chemical probe for dissecting MmpL3 function and a valuable lead scaffold for the development of novel anti-tuberculosis therapeutics.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Inhibitor binding and disruption of coupled motions in MmpL3 protein: Unraveling the mechanism of trehalose monomycolate transport - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Common Biological Properties of Mycobacterium tuberculosis MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early-Stage Investigation of AU1235's Bactericidal Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage investigations into the bactericidal properties of AU1235, a potent inhibitor of Mycobacterium tuberculosis. The document collates key quantitative data, details experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows.

Quantitative Bactericidal Data

The bactericidal activity of this compound has been evaluated against various mycobacterial species, including drug-susceptible and multidrug-resistant (MDR) strains of M. tuberculosis. The key quantitative metrics are summarized below.

Table 1: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of this compound

| Organism | Strain(s) | MIC (µg/mL) | MBC (µg/mL) | Notes |

| Mycobacterium tuberculosis | H37Rv | 0.1[1][2] | 0.1[1][2][3] | - |

| Mycobacterium tuberculosis | MDR Clinical Isolates | 0.1[1] | Not Reported | Resistant to isoniazid, rifampicin, pyrazinamide, streptomycin, fluoroquinolones, and/or ethambutol.[1][3] |

| Mycobacterium bovis | BCG | Not Reported | Not Reported | Activity comparable to M. tuberculosis. |

| Mycobacterium smegmatis | Not Specified | 3.2 - 6.4[1][3] | Not Reported | - |

| Mycobacterium fortuitum | Not Specified | 3.2 - 6.4[1][3] | Not Reported | - |

Table 2: Time-Kill Kinetics of this compound against M. tuberculosis H37Rv

| Concentration (vs. MIC) | Time Point | Log Reduction in CFU | Conclusion |

| 5x MIC (0.5 µg/mL) | 5 days | ~2.0[1][2] | Bactericidal activity confirmed.[1][2] |

| 10x MIC (1.0 µg/mL) | 7 days | No significant increase in killing compared to 5x MIC.[1][2][3] | Killing is time-dependent, not concentration-dependent.[1][2][3] |

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for determining the bactericidal properties of this compound.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in a significant reduction in viable bacteria (MBC) of mycobacteria.

Materials:

-

This compound stock solution (dissolved in DMSO)[3]

-

Mycobacterial strains (e.g., M. tuberculosis H37Rv)

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid-albumin-dextrose-catalase), and 0.05% Tween 80.

-

96-well microplates

-

Incubator at 37°C

-

Plate reader (for absorbance measurements)

-

Middlebrook 7H10 agar plates

Procedure:

-

Prepare a serial dilution of this compound in Middlebrook 7H9 broth in a 96-well plate.

-

Inoculate each well with a standardized suspension of the mycobacterial strain to a final density of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (no drug) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth.

-

For MBC determination, plate 100 µL from each well showing no visible growth onto Middlebrook 7H10 agar plates.

-

Incubate the agar plates at 37°C for 3-4 weeks.

-

The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Time-Kill Kinetics Assay

Objective: To evaluate the rate at which this compound kills a bacterial population over time.

Materials:

-

This compound stock solution

-

Log-phase culture of M. tuberculosis H37Rv

-

Middlebrook 7H9 broth with supplements

-

Incubator at 37°C with shaking

-

Sterile saline or PBS for dilutions

-

Middlebrook 7H10 agar plates

Procedure:

-

Grow a culture of M. tuberculosis H37Rv to early-log phase (OD600 ≈ 0.2-0.4).

-

Dilute the culture in fresh Middlebrook 7H9 broth to a starting density of approximately 10^6 CFU/mL.

-

Add this compound at desired concentrations (e.g., 5x and 10x MIC). Include a drug-free control.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 1, 3, 5, and 7 days), collect aliquots from each culture.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto Middlebrook 7H10 agar.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies (CFU) to determine the viable bacterial count at each time point.

-

Plot log10 CFU/mL versus time to generate the time-kill curve.

Mechanism of Action: Inhibition of MmpL3

This compound is an adamantyl urea compound that targets MmpL3, an essential inner membrane transporter in Mycobacterium tuberculosis.[4][5] MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the plasma membrane.[1][5]

The inhibition of MmpL3 by this compound disrupts the mycolic acid biosynthetic pathway.[1] This leads to the abolition of the transfer of mycolic acids to their cell wall and outer membrane acceptors, ultimately compromising the integrity of the mycobacterial cell envelope and leading to cell death.[1][3] Notably, this compound does not inhibit the synthesis of mycolic acids themselves but rather their transport.[1][3] The bactericidal activity of this compound is dependent on active bacterial multiplication, as it shows no significant activity against non-replicating bacilli.[1][3]

References

Unraveling the AU1235 Binding Site on MmpL3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies on a unique and complex cell wall for its survival and pathogenesis. A key component of this cell wall is mycolic acid, and its transport across the inner membrane is facilitated by the essential transporter MmpL3 (Mycobacterial membrane protein Large 3). The critical role of MmpL3 in Mtb viability has made it a prime target for the development of novel anti-tubercular agents. Among the promising inhibitors is AU1235, an adamantyl urea compound that directly targets MmpL3. This technical guide provides an in-depth exploration of the this compound binding site on MmpL3, detailing the mechanism of inhibition, relevant quantitative data, and the experimental protocols used to elucidate this critical drug-target interaction.

The MmpL3 Transporter: A Vital Target

MmpL3 is a member of the Resistance-Nodulation-Division (RND) superfamily of transporters.[1][2] Its primary function is the translocation of trehalose monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm to the periplasm.[2][3] This process is essential for the biosynthesis of the mycobacterial outer membrane, known as the mycomembrane. Inhibition of MmpL3 disrupts this crucial transport pathway, leading to the accumulation of TMM in the inner membrane and ultimately, bacterial cell death.[4] The essentiality of MmpL3 for Mtb survival makes it an attractive and extensively studied target for tuberculosis drug discovery.

The this compound Binding Pocket: A Site of Vulnerability

The precise location and nature of the this compound binding site within MmpL3 have been elucidated through X-ray crystallography. The co-crystal structure of Mycobacterium smegmatis MmpL3 in complex with this compound (PDB ID: 6AJH) reveals that the inhibitor binds within a hydrophobic pocket located in the transmembrane (TM) domain of the protein.[5][6][7]

This binding pocket is situated within the proton translocation channel, a critical region for the transporter's function. Several other MmpL3 inhibitors, despite their structural diversity, also bind to this same pocket, highlighting it as a key vulnerability of the transporter.[8][9] The binding of this compound within this pocket physically obstructs the proton relay pathway.

Mechanism of Inhibition

MmpL3 utilizes the proton motive force (PMF) to drive the transport of TMM. The proton translocation channel contains two crucial Asp-Tyr pairs that are essential for the proton relay mechanism.[5][6][7] The binding of this compound directly disrupts these Asp-Tyr pairs, effectively blocking the flow of protons and inhibiting the transport activity of MmpL3.[5][6][7] This disruption of the proton relay is the primary mechanism by which this compound exerts its bactericidal effects. While some MmpL3 inhibitors have been shown to dissipate the PMF, this compound is understood to be a direct inhibitor of the transporter's function.

Quantitative Analysis of this compound-MmpL3 Interaction

The interaction between this compound and MmpL3 has been characterized using various biophysical and microbiological assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Species | Method | Reference |

| Dissociation Constant (KD) | Low micromolar | M. tuberculosis | Surface Plasmon Resonance (SPR) | [2][3] |

| Minimum Inhibitory Concentration (MIC) | 0.4 µM | M. tuberculosis H37Rv | Broth microdilution | [5] |

| MIC (MmpL3 F255L mutant) | 0.2 µM | M. tuberculosis | Broth microdilution | [5] |

| MIC (MmpL3 F255L, L567P double mutant) | 0.4 µM | M. tuberculosis | Broth microdilution | [5] |

| MIC (MmpL3 F255L, V646M double mutant) | 0.4 µM | M. tuberculosis | Broth microdilution | [5] |

| MIC (MmpL3 F255L, M649T double mutant) | 0.8 µM | M. tuberculosis | Broth microdilution | [5] |

| MIC (MmpL3 F255L, M723T double mutant) | 0.8 µM | M. tuberculosis | Broth microdilution | [5] |

| MIC (MmpL3 F255L, V285A double mutant) | 0.4 µM | M. tuberculosis | Broth microdilution | [5] |

Experimental Protocols

The characterization of the this compound binding site and its inhibitory mechanism has relied on a combination of structural biology, biochemistry, and microbiology techniques. Detailed methodologies for key experiments are provided below.

Protein Expression and Purification of MmpL3

A detailed protocol for obtaining purified MmpL3 is essential for in vitro binding and structural studies.

Caption: MmpL3 Expression and Purification Workflow.

Protocol:

-

Expression:

-

The gene encoding MmpL3 from M. smegmatis or M. tuberculosis is cloned into a suitable expression vector (e.g., pET series) with an affinity tag (e.g., His-tag).

-

The expression plasmid is transformed into a suitable E. coli strain (e.g., C43(DE3)).

-

Cultures are grown in a rich medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.

-

Cells are harvested by centrifugation.

-

-

Purification:

-

The cell pellet is resuspended in a lysis buffer and subjected to lysis by sonication or high-pressure homogenization.

-

The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the membranes is collected.

-

Membranes are isolated by ultracentrifugation.

-

The membrane pellet is resuspended and solubilized in a buffer containing a detergent such as n-dodecyl-β-D-maltopyranoside (DDM).

-

The solubilized protein is purified using immobilized metal affinity chromatography (IMAC) via the His-tag.

-

The affinity tag is cleaved using a specific protease (e.g., TEV protease).

-

A final purification step is performed using size-exclusion chromatography (SEC) to obtain a homogenous protein sample.

-

Co-crystallization of MmpL3 with this compound

Obtaining a high-resolution crystal structure is paramount for visualizing the binding mode of an inhibitor.

Caption: MmpL3-AU1235 Co-crystallization Workflow.

Protocol:

-

Complex Formation: Purified MmpL3 is incubated with a molar excess of this compound (typically 5-10 fold) for a defined period (e.g., 1-2 hours) at 4°C to allow for complex formation.

-

Crystallization Screening: The MmpL3-AU1235 complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Optimization: Conditions that yield initial crystals are optimized by fine-tuning the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

-

Data Collection and Structure Determination: Crystals are cryo-protected and diffraction data are collected at a synchrotron source. The structure is then solved using molecular replacement with a known MmpL3 structure as a search model, followed by iterative model building and refinement.

Biophysical Binding Assays

Techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are used to quantify the binding kinetics and affinity of inhibitors to MmpL3.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 5. Multiple Mutations in Mycobacterium tuberculosis MmpL3 Increase Resistance to MmpL3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. INHIBITION OF MYCOLIC ACID TRANSPORT ACROSS THE MYCOBACTERIUM TUBERCULOSIS PLASMA MEMBRANE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two-Way Regulation of MmpL3 Expression Identifies and Validates Inhibitors of MmpL3 Function in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Preparation of AU1235 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction: AU1235 is a potent and specific small molecule inhibitor of the Mycobacterium tuberculosis (M.tb) protein MmpL3 (Mycobacterial Membrane Protein Large 3).[1][2][3][4] MmpL3 is an essential inner membrane transporter responsible for translocating trehalose monomycolates (TMM), a key precursor of mycolic acids, across the plasma membrane.[3][4][5][6] By inhibiting MmpL3, this compound effectively blocks the synthesis of the unique and protective mycobacterial cell wall, leading to bactericidal activity against both drug-susceptible and multi-drug-resistant (MDR) strains of M.tb.[4][6][7] This document provides detailed protocols for the preparation, storage, and use of this compound stock solutions in Dimethyl Sulfoxide (DMSO) for various experimental applications.

Data Presentation

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1-((3s,5s,7s)-adamantan-1-yl)-3-(2,3,4-trifluorophenyl)urea | [8] |

| Synonyms | AU-1235, Adamantyl urea | [1][8] |

| CAS Number | 1338780-86-1 | [1][5][8] |

| Molecular Formula | C₁₇H₁₉F₃N₂O | [1][5][8] |

| Molecular Weight | 324.34 g/mol | [1][5][8] |

| Appearance | Solid powder | [8] |

| Purity | >98% | [2][8] |

Table 2: Solubility of this compound

| Solvent | Concentration | Notes | Reference |

| DMSO | 10 mg/mL (~30.8 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [1] |

| 25 mg/mL (~77.1 mM) | Requires sonication to fully dissolve. Use newly opened, hygroscopic DMSO for best results. | [4][5] | |

| 3.24 mg/mL (10 mM) | Sonication is recommended. | [7] | |

| Water | Insoluble | [1] | |

| Ethanol | 65 mg/mL | [1] |

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life | Notes | Reference |

| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [1][5] |

| 4°C | 2 years | For short-term storage. | [4][5] | |

| Stock Solution in DMSO | -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles. | [1][4] |

| -20°C | 1 month | For short-term use. | [1][4] |

Mechanism of Action of this compound

This compound specifically targets the MmpL3 transporter protein in Mycobacterium tuberculosis. This protein is a critical component of the mycolic acid biosynthesis pathway. By inhibiting MmpL3, this compound prevents the export of trehalose monomycolate (TMM) from the cytoplasm to the periplasm, where it is a substrate for further steps in cell wall construction. This disruption of the mycolic acid pathway compromises the integrity of the bacterial cell wall, leading to cell death. Some evidence also suggests that this compound may act by dissipating the transmembrane electrochemical proton gradient (PMF).[9]

Caption: Mechanism of this compound action on the M.tb cell wall.

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (bath type recommended)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Safety Precautions

-

Handle this compound powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.

-

Wear appropriate PPE at all times.

-

DMSO can facilitate the absorption of chemicals through the skin; handle with care.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is for preparing a commonly used stock concentration. Adjust calculations based on desired concentration and volume.

-

Calculation:

-

The molecular weight of this compound is 324.34 g/mol .

-

To make a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter.

-

Mass (mg) = Volume (mL) × Concentration (mM) × Molecular Weight ( g/mol )

-

For 1 mL of a 10 mM stock: Mass = 1 mL × 10 mM × 324.34 g/mol = 3243.4 mg/L = 3.24 mg .

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out 3.24 mg of this compound powder into the tube.

-

-

Dissolution:

-

Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.

-

Close the cap tightly and vortex the solution for 1-2 minutes.

-

If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[7] Gentle warming (to 37°C) can also aid dissolution but avoid overheating.

-